

Nintedanib-d3 Technical Support Center: A Guide for Researchers

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Compound of Interest

Compound Name: *Nintedanib-d3*

Cat. No.: *B588111*

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This technical support center provides essential information for researchers, scientists, and drug development professionals working with **Nintedanib-d3**. Find answers to frequently asked questions and detailed guidance on solubility, storage, and experimental protocols to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is **Nintedanib-d3** and how is it used in research?

Nintedanib-d3 is a deuterated and ^{13}C -labeled form of Nintedanib.^[1] It is primarily used as an internal standard in quantitative bioanalytical assays, such as mass spectrometry-based methods, to accurately measure the concentration of Nintedanib in biological samples. Its stable isotope labeling provides a distinct mass-to-charge ratio, allowing for precise differentiation from the unlabeled drug.

Q2: What are the main challenges when working with **Nintedanib-d3**?

The primary challenge with Nintedanib and its deuterated analog is its low aqueous solubility, especially at physiological pH.^{[2][3]} This can impact its dissolution in aqueous buffers and may require the use of organic solvents or specialized formulations for in vitro and in vivo studies. Careful consideration of solvent selection and preparation methods is crucial to achieve the desired concentration and maintain stability.

Q3: How should I prepare a stock solution of **Nintedanib-d3**?

To prepare a stock solution, **Nintedanib-d3** should be dissolved in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating high-concentration stock solutions.[4][5] For example, a stock solution can be prepared by dissolving the compound in fresh DMSO to a concentration of up to 100 mg/mL.[4][6] It is recommended to use ultrasonic agitation to aid dissolution.[5]

Q4: Can I use **Nintedanib-d3** for in vivo animal studies? If so, how should I formulate it?

Yes, **Nintedanib-d3** can be used in in vivo studies. Due to its low water solubility, specific formulations are required for administration. Common formulations involve a mixture of solvents to create a stable solution or suspension. A frequently used vehicle for oral administration is a suspension in 0.5% carboxymethyl cellulose (CMC-Na).[1] For injection, a combination of DMSO, PEG300, Tween 80, and saline is often employed.[1] For example, a formulation for intraperitoneal, intravenous, intramuscular, or subcutaneous injection can be prepared using a mixture of DMSO, Tween 80, and saline in a 10:5:85 ratio.[1]

Solubility Data

The solubility of Nintedanib and its derivatives is dependent on the solvent and pH. The following tables summarize the available solubility data for Nintedanib and its esilate salt, which is expected to be comparable to **Nintedanib-d3**.

Table 1: Solubility in Organic Solvents

Solvent	Solubility (Nintedanib Esilate)	Molar Concentration (mM)	Notes
DMSO	100 mg/mL[4][6]	153.9	Use of fresh, moisture-free DMSO is recommended.[6]
DMSO	66.67 mg/mL[5]	102.61	Ultrasonic agitation may be needed.[5]
Ethanol	3.08 mg/mL[5]	4.74	Ultrasonic agitation may be needed.[5]
Methanol	Slightly Soluble	-	Heating may improve solubility.

Table 2: Aqueous Solubility

Solvent / Condition	Solubility (Nintedanib/Nintedanib Esilate)	Molar Concentration (mM)	Notes
Water	<1 mg/mL[7]	-	Nintedanib is poorly soluble in water.
Water (warmed to 50°C)	10 mg/mL[4]	15.39	For Nintedanib Esilate.
pH 6.8 PBS	11.98 µg/mL[2]	-	For Nintedanib.
pH 7.4 PBS	5.13 µg/mL[2]	-	For Nintedanib.
pH 6.8 PBS with 0.5% Tween 80	441.67 µg/mL[2]	-	For Nintedanib.
pH 7.4 PBS with 0.5% Tween 80	132.42 µg/mL[2]	-	For Nintedanib.

Storage and Stability

Proper storage is critical to maintain the integrity of **Nintedanib-d3**.

Table 3: Recommended Storage Conditions

Form	Temperature	Duration	Notes
Powder	-20°C	3 years[1]	Long-term storage.
Powder	4°C	2 years[1]	Short to medium-term storage.
In Solvent	-80°C	6 months[1]	Recommended for stock solutions.
In Solvent	-20°C	1 month[1]	For short-term storage of solutions.

It is important to store the compound in a tightly sealed container, away from moisture.[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

- Weigh the required amount of **Nintedanib-d3** powder.
- Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.
- Vortex and/or sonicate the solution until the compound is completely dissolved.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -80°C for up to 6 months.

Protocol 2: Formulation for In Vivo Oral Administration

- Prepare a 0.5% (w/v) solution of carboxymethyl cellulose sodium (CMC-Na) in sterile water.
- Weigh the required amount of **Nintedanib-d3**.

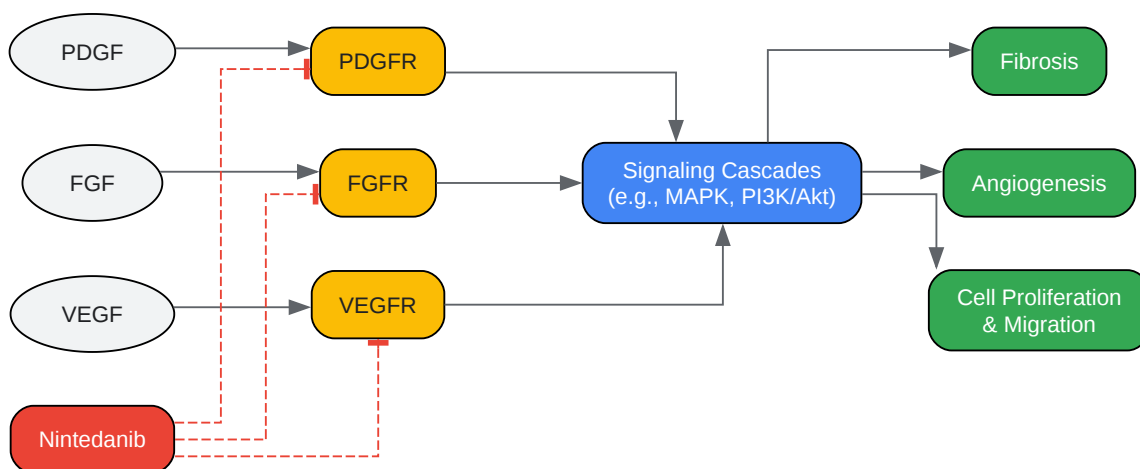
- Create a homogeneous suspension by adding the **Nintedanib-d3** powder to the CMC-Na solution.
- Mix thoroughly to ensure uniform distribution. A common final concentration for oral gavage is 5 mg/mL.^[4]

Nintedanib's Mechanism of Action

Nintedanib is a potent, small-molecule tyrosine kinase inhibitor. It targets multiple receptor tyrosine kinases (RTKs) involved in angiogenesis and fibrosis.^{[8][9]} The primary targets are:

- Vascular Endothelial Growth Factor Receptors (VEGFR 1-3)
- Fibroblast Growth Factor Receptors (FGFR 1-3)
- Platelet-Derived Growth Factor Receptors (PDGFR α and β)

By binding to the ATP-binding pocket of these receptors, Nintedanib blocks downstream signaling pathways, thereby inhibiting the proliferation, migration, and activation of fibroblasts and endothelial cells.^{[8][10]}



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Figure 1: Nintedanib inhibits key signaling pathways involved in cell proliferation, angiogenesis, and fibrosis.

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